molecular formula C21H30O9 B194614 Gemfibrozil 1-O-beta-Glucuronide CAS No. 91683-38-4

Gemfibrozil 1-O-beta-Glucuronide

Cat. No. B194614
CAS RN: 91683-38-4
M. Wt: 426.5 g/mol
InChI Key: CJMNXSKEVNPQOK-LVEJAMMSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gemfibrozil 1-O-beta-glucuronide is a major metabolite of gemfibrozil . It is formed when gemfibrozil undergoes glucuronidation by UDP-glucuronosyltransferase (UGT) 2B7 . It is an inhibitor of the cytochrome P450 (CYP) isoform CYP2C8 .


Synthesis Analysis

Gemfibrozil 1-O-beta-glucuronide is formed when gemfibrozil undergoes glucuronidation . The reactivity of gemfibrozil glucuronide has been studied, and it has been found that gemfibrozil forms covalently bound protein adducts in vivo .


Molecular Structure Analysis

The molecular structure of Gemfibrozil 1-O-beta-Glucuronide is complex. It is a metabolite of Gemfibrozil and is a potent and competitive P450 (CYP) isoform CYP2C8 inhibitor .


Chemical Reactions Analysis

Gemfibrozil 1-O-beta-glucuronide is a major metabolite of the antihyperlipidemic drug gemfibrozil and is a mechanism-based inhibitor of P450 2C8 . It has been found that human liver microsomes and recombinant CYP2C8 both convert gemfibrozil glucuronide to a hydroxylated metabolite .


Physical And Chemical Properties Analysis

Gemfibrozil 1-O-beta-Glucuronide has a molecular weight of 426.46 . It is a white to yellow solid . It is slightly soluble in methanol .

Scientific Research Applications

  • Mechanism-Based Inhibition of P450 2C8 : Gemfibrozil 1-O-beta-Glucuronide is a mechanism-based inhibitor of P450 2C8, leading to irreversible inactivation and potential clinical drug-drug interactions. This inactivation involves covalent linking of the substrate to the heme group during catalysis (Baer, DeLisle, & Allen, 2009).

  • Interaction with Human Serum Albumin : The interaction of Gemfibrozil 1-O-beta-D-Glucuronide with human serum albumin suggests that albumin plays a significant role in the disposition of acyl glucuronides, acting as a transporter protein and a target for covalent adduct formation (Sallustio, Fairchild, & Pannall, 1997).

  • CYP2C8 Activity Recovery Post Gemfibrozil Dosing : The recovery of CYP2C8 activity after discontinuation of gemfibrozil treatment was studied, providing insights into the turnover half-life of CYP2C8 and implications for drug dosing planning (Backman et al., 2009).

  • Dose-Dependent Interaction with Repaglinide : Investigation into the effect of gemfibrozil dose on CYP2C8 activity using repaglinide as a probe drug revealed significant interactions, elucidating the mechanism of inactivation of CYP2C8 by Gemfibrozil 1-O-beta-Glucuronide (Honkalammi, Niemi, Neuvonen, & Backman, 2011).

  • Hepatic Disposition and Transporter Interactions : Studies on the hepatic disposition of Gemfibrozil and Gemfibrozil 1-O-beta-Glucuronide highlighted the key role of hepatic transporters in determining the local concentrations of these substances, impacting drug-drug interactions and metabolism (Kimoto, Li, Scialis, Lai, & Varma, 2015).

  • Quantitative Rationalization of Drug Interactions : This study provided a comprehensive understanding of the complex drug-drug interactions involving gemfibrozil and its metabolite, highlighting the significant contribution of Gemfibrozil 1-O-beta-Glucuronide to these interactions (Varma, Lin, Bi, Kimoto, & Rodrigues, 2015).

  • Species-Related Exposure and DDI Risk : A study comparing the drug-drug interaction risk caused by Gemfibrozil 1-O-beta-Glucuronide between humans and mice revealed significant species differences in exposure and potential implications for drug safety and efficacy (Luo et al., 2017).

Safety And Hazards

Gemfibrozil 1-O-beta-Glucuronide can cause serious eye irritation and skin irritation. It may be harmful by inhalation, ingestion, or skin absorption and may cause respiratory system irritation .

Future Directions

Gemfibrozil 1-O-beta-Glucuronide is a potent and competitive P450 (CYP) isoform CYP2C8 inhibitor . Future research could focus on elucidating the binding and orientation of gemfibrozil acyl glucuronide and clopidogrel acyl glucuronide in the active site near heme that contributes to the inhibition and inactivation of CYP2C8 .

properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O9/c1-11-6-7-12(2)13(10-11)28-9-5-8-21(3,4)20(27)30-19-16(24)14(22)15(23)17(29-19)18(25)26/h6-7,10,14-17,19,22-24H,5,8-9H2,1-4H3,(H,25,26)/t14-,15-,16+,17-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJMNXSKEVNPQOK-LVEJAMMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCCC(C)(C)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C)OCCCC(C)(C)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90919591
Record name 1-O-[5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanoyl]hexopyranuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90919591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gemfibrozil 1-O-beta-Glucuronide

CAS RN

91683-38-4
Record name Gemfibrozil 1-O-acylglucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091683384
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-O-[5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanoyl]hexopyranuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90919591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Gemfibrozil-acyl-beta-D-glucuronide min.
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GEMFIBROZIL 1-O-.BETA.-GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/954F30WZ3Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Gemfibrozil 1-O-beta-Glucuronide
Reactant of Route 2
Reactant of Route 2
Gemfibrozil 1-O-beta-Glucuronide
Reactant of Route 3
Reactant of Route 3
Gemfibrozil 1-O-beta-Glucuronide
Reactant of Route 4
Reactant of Route 4
Gemfibrozil 1-O-beta-Glucuronide
Reactant of Route 5
Gemfibrozil 1-O-beta-Glucuronide
Reactant of Route 6
Gemfibrozil 1-O-beta-Glucuronide

Citations

For This Compound
75
Citations
E Kimoto, R Li, RJ Scialis, Y Lai… - Molecular …, 2015 - ACS Publications
Gemfibrozil (GEM), which decreases serum triglycerides and low density lipoprotein, perpetrates drug–drug interactions (DDIs) with several drugs. These DDIs are primarily attributed to …
Number of citations: 40 pubs.acs.org
M Takagi, M Sakamoto, T Itoh, R Fujiwara - Drug Metabolism and …, 2015 - Elsevier
While co-administered gemfibrozil can increase the area under the concentration/time curve (AUC) of pioglitazone more than 3-fold, the underlying mechanism of the drug–drug …
Number of citations: 7 www.sciencedirect.com
A Tornio, PJ Neuvonen, M Niemi… - Expert opinion on drug …, 2017 - Taylor & Francis
… Benzylic oxidation of gemfibrozil-1-O-beta-glucuronide by P450 2C8 leads to heme … of circulating metabolite gemfibrozil 1-O-beta-glucuronide. Drug Metab Dispos. 2015;43:1108–1118. …
Number of citations: 42 www.tandfonline.com
N Taxak, PV Bharatam - Indian Journal of Pharmaceutical …, 2013 - ncbi.nlm.nih.gov
Mechanism-based inhibition of cytochrome P450 involves the bioactivation of the drug to a reactive metabolite, which leads to cytochrome inhibition via various mechanisms. This is …
Number of citations: 7 www.ncbi.nlm.nih.gov
M Zhao, J Shi, W Li, C Guan, C Sun… - Chemical Research …, 2022 - ACS Publications
Gemfibrozil (GEM), a lipid regulator, is a fibric acid derivative widely used in the treatment of hyperlipidemia. It has been reported that GEM can induce acute liver injury in the course of …
Number of citations: 7 pubs.acs.org
MK Itkonen, A Tornio, M Neuvonen… - Drug Metabolism and …, 2019 - ASPET
A recent in vitro study suggested that CYP2C8 is essential in the metabolism of desloratadine, an H1 receptor antagonist. If the proposed biotransformation mechanism takes place in …
Number of citations: 15 dmd.aspetjournals.org
J Honkalammi, M Niemi, PJ Neuvonen… - Drug metabolism and …, 2011 - ASPET
Gemfibrozil 1-O-β-glucuronide inactivates CYP2C8 irreversibly. We investigated the effect of gemfibrozil dose on CYP2C8 activity in humans using repaglinide as a probe drug. In a …
Number of citations: 62 dmd.aspetjournals.org
T Karonen, PJ Neuvonen, JT Backman - European journal of clinical …, 2011 - Springer
Purpose Gemfibrozil, a strong inhibitor of cytochrome P450 (CYP) 2C8 in vivo, was recently found to markedly increase the plasma concentrations of montelukast in humans. Like …
Number of citations: 17 link.springer.com
A Iwamura, M Nakajima, S Oda, T Yokoi - Drug metabolism and …, 2017 - Elsevier
Idiosyncratic drug toxicity (IDT) is a serious problem in drug development. Reactive metabolites are postulated to be one of the causes for IDT. Conjugated metabolites are generally non…
Number of citations: 50 www.sciencedirect.com
MB Shah - Biomolecules, 2022 - mdpi.com
The lipid-regulating drug gemfibrozil is a useful medication for reducing high cholesterol and triglycerides in the blood. In addition to oxidation, it undergoes extensive glucuronidation to …
Number of citations: 1 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.